N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a complex organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the hedgehog (hh) protein function . The Hedgehog signaling pathway plays a crucial role in cell differentiation, growth, and tissue polarity.
Mode of Action
It is known that similar compounds potently inhibit the hedgehog-stimulated gli transcription activity . This inhibition is likely due to the compound’s interaction with its target, leading to changes in the target’s function.
Biochemical Pathways
Given its potential role as a hedgehog pathway inhibitor , it may affect downstream effects related to cell differentiation, growth, and tissue polarity.
Result of Action
Inhibition of the hedgehog pathway could potentially lead to changes in cell differentiation, growth, and tissue polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N’-(3-(trifluoromethyl)phenyl)urea
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O3/c18-12-7-11(5-6-13(12)19)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXDANQQXSNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.